
Ampicillin
Overview
Description
Ampicillin is a semi-synthetic derivative of penicillin, belonging to the beta-lactam class of antibiotics. It is widely used to treat a variety of bacterial infections caused by both gram-positive and gram-negative bacteria. This compound was first discovered in 1958 and has since become a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ampicillin is typically synthesized through the enzymatic catalytic condensation of two key raw materials: 6-aminopenicillanic acid and d-phenylglycine methylester hydrochloride. This method is preferred over traditional chemical synthesis due to its higher selectivity and fewer by-products .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and enzymatic processes. The enzymatic route involves the suspension-to-suspension reaction, which reduces the condensation time between the beta-lactam nucleus and the acylating agent . This method is advantageous as it avoids complex reactions and purification problems associated with chemical synthesis.
Chemical Reactions Analysis
Oxidation Reactions of Ampicillin
This compound undergoes oxidation via multiple pathways, influenced by oxidizing agents and reaction conditions.
Biocatalytic Oxidation by Chloroperoxidase (CPO)
Chloroperoxidase (CPO) oxidizes this compound, producing fluorescent byproducts. The reaction exhibits pseudo-first-order kinetics with a rate constant of 0.103 min⁻¹ and achieves ~80% conversion within 1 hour . Oxidation products include chlorinated derivatives and lower molecular weight compounds, identified via HPLC-MS .
Table 1: Oxidation of this compound by CPO
Parameter | Value |
---|---|
Reaction Time | 20–60 minutes |
Conversion | ~80% |
Rate Constant | 0.103 min⁻¹ |
Fluorescence Max | 460 nm (emission) |
Oxidation by Alkaline Hexacyanoferrate(III) (HCF(III))
This compound reacts with HCF(III) in a 1:4 stoichiometry, following first-order kinetics with respect to the oxidant . The reaction involves free radicals and is influenced by ionic strength and pH. Fourier transform infrared (FTIR) analysis confirms structural changes in the products .
Hydroxyl Radical Degradation
Hydroxyl radicals oxidize this compound by adding to the carbonyl group of the β-lactam ring. Computational studies (DFT) predict a rate constant of 1.36 × 10¹¹ M⁻¹ s⁻¹ and identify degradation intermediates with higher toxicity than the parent compound .
Enzymatic Hydrolysis by TEM-1 β-Lactamase
TEM-1 β-lactamase catalyzes the hydrolysis of this compound’s β-lactam ring, a key mechanism of antibiotic resistance. The reaction involves rapid formation of an enzyme-substrate complex, followed by hydrolysis to produce aminopenicillin acid .
Table 2: Kinetic Parameters for TEM-1 β-Lactamase Hydrolysis
Parameter | Detail |
---|---|
Enzyme-Substrate Complex | Rapid formation (fast step) |
Hydrolysis Rate | Governed by β-lactamase activity |
Metal Ion Influence | Minimal (Ni²⁺, Hg²⁺, Cd²⁺) |
Synthetic Reactions: Formation of Metthis compound
This compound reacts with formaldehyde to form metthis compound , a cyclic aminal with a methylene group at C-10. NMR studies reveal two products: a stable cyclic aminal (δ H 4.82 ppm) and an exocyclic hemiaminal (δ H 5.57 ppm) .
Table 3: Reaction of this compound with Formaldehyde
Parameter | Detail |
---|---|
Primary Product | Cyclic aminal (stable) |
Secondary Product | Exocyclic hemiaminal (unstable) |
Stability | Cyclic aminal resists scavengers |
Secondary Hydrolysis
During enzymatic synthesis, this compound undergoes secondary hydrolysis due to aqueous conditions, leading to reduced yields. Seeded crystallization strategies mitigate this by selectively crystallizing this compound while it is synthesized, achieving >95% purity .
Physicochemical Oxidation
This compound undergoes partial oxidation (e.g., via HCF(III)) or complete mineralization (e.g., advanced oxidation processes), depending on conditions. Chlorinated byproducts are common intermediates .
Structural Insights Influencing Reactivity
This compound’s β-lactam ring and amino groups (e.g., –NH₃⁺) are critical for reactivity. DFT studies highlight hydrogen bonding and molecular electrostatic potential (MEP) patterns that influence interactions with oxidants or enzymes .
Key Structural Features
-
β-Lactam Ring : Primary site for hydrolytic or oxidative attack.
-
Amino Groups : Enhance solubility and susceptibility to nucleophilic reactions.
-
Thermodynamic Stability : Affects reaction pathways (e.g., formaldehyde addition vs. hydrolysis).
Comparative Analysis of Reaction Pathways
This synthesis integrates diverse reaction pathways, emphasizing oxidation, enzymatic degradation, and synthetic modifications. Each pathway is characterized by distinct kinetics, intermediates, and implications for applications ranging from environmental monitoring to antibiotic resistance.
Scientific Research Applications
Clinical Applications
1.1 Indications for Use
Ampicillin is primarily indicated for treating infections caused by susceptible bacteria. Its effectiveness spans several conditions, including:
- Respiratory Infections: Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae.
- Gastrointestinal Infections: Used for infections caused by Escherichia coli and Salmonella species.
- Urinary Tract Infections (UTIs): Particularly useful against Proteus mirabilis and enterococci.
- Meningitis: Administered in cases of bacterial meningitis caused by sensitive organisms.
The minimum inhibitory concentrations (MICs) for key pathogens are as follows:
- E. coli: MIC = 4 mg/L
- S. aureus: MIC = 0.6-1 mg/L
- S. pneumoniae: MIC = 0.03-0.06 mg/L
- H. influenzae: MIC = 0.25 mg/L .
1.2 Resistance Patterns
Despite its efficacy, resistance to this compound has been documented, particularly among strains of E. coli and Salmonella. Studies indicate that resistance rates are notably high in zoonotic bacteria, which poses challenges for treatment in both humans and animals .
Veterinary Applications
This compound is also employed in veterinary medicine to treat infections in livestock and pets. It is approved for use in various animal species, including fish, where it helps manage bacterial diseases . The pharmacokinetics of this compound in animals demonstrate effective tissue distribution with significant absorption rates.
Innovative Formulations
Recent research has focused on enhancing the efficacy of this compound through novel formulations:
3.1 Nanoformulations
A study reported the synthesis of silver nanoparticles (AgNPs) using this compound, resulting in a compound with dual antibacterial properties. The this compound-silver nanoformulation (Amp-AgNps) exhibited significantly lower MIC values against multidrug-resistant bacteria compared to traditional this compound alone .
Bacterial Strain | MIC of this compound (µg/ml) | MIC of Amp-AgNps (µg/ml) |
---|---|---|
E. coli | 12–720 | 3–28 |
S. aureus | 12–720 | 9.375 |
Pseudomonas aeruginosa | Resistant | 20 |
Klebsiella pneumoniae | Resistant | 28.12 |
The enhanced antimicrobial activity of Amp-AgNps suggests potential applications in treating infections caused by resistant strains without promoting further resistance .
Case Studies and Research Findings
Several case studies have highlighted the clinical impact of this compound:
4.1 Clinical Microbiology Insights
Research published in clinical microbiology emphasizes the importance of using this compound judiciously to avoid resistance development while treating infections effectively .
4.2 Antimicrobial Resistance Surveillance
Data from the European Centre for Disease Prevention and Control (ECDC) show trends in antimicrobial resistance among zoonotic bacteria, illustrating the prevalence of this compound resistance across different regions and animal populations .
Mechanism of Action
Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which weakens the bacterial structure and leads to cell lysis and death .
Comparison with Similar Compounds
Ampicillin is often compared with other beta-lactam antibiotics, such as:
Amoxicillin: Similar to this compound but has better oral absorption and is less effective against shigellosis.
Methicillin: Used to treat infections caused by penicillin-resistant Staphylococcus aureus.
Carbenicillin: Effective against Pseudomonas aeruginosa but less stable in acidic conditions.
This compound’s broad-spectrum activity and stability against beta-lactamases make it unique among beta-lactam antibiotics .
Biological Activity
Ampicillin is a semi-synthetic penicillin antibiotic that is widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a vital component in the arsenal of antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, case studies, and recent research findings.
This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, including autolysins . The bactericidal effect of this compound is particularly effective against actively dividing bacteria.
Mechanism Component | Description |
---|---|
Target | Penicillin-binding proteins (PBPs) |
Action | Inhibition of cell wall synthesis |
Result | Cell lysis and death of bacteria |
Pharmacokinetics
This compound is administered orally or parenterally, with varying absorption rates depending on the route. Studies have shown that oral absorption is approximately 23% with a peak plasma concentration (Cmax) of about 0.86 µg/mL and an area under the curve (AUC) of 1.80 µg × h/mL . The drug is widely distributed in body tissues, with the highest concentrations found in the liver and kidneys.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Absorption | 23% |
Cmax | 0.86 µg/mL |
AUC | 1.80 µg × h/mL |
Half-life | Approximately 0.75 hours |
Biological Activity Against Bacteria
This compound displays significant activity against a variety of bacterial strains. Its efficacy is measured by the minimum inhibitory concentration (MIC), which varies based on bacterial resistance mechanisms.
Recent Findings on this compound's Efficacy
A study reported that this compound's MIC ranged from 12 to 720 µg/mL for different strains, while nanoformulations combining this compound with silver nanoparticles (Amp-AgNps) showed enhanced antibacterial activity with MIC values between 3 and 28 µg/mL against multidrug-resistant bacteria . This suggests that nanoformulations could be a promising avenue for overcoming resistance.
Table 3: Comparative MIC Values
Bacterial Strain | MIC (µg/mL) |
---|---|
This compound | 12 - 720 |
Amp-AgNps | 3 - 28 |
Teratogenic Risks
A population-based study investigated the association between this compound use during pregnancy and congenital abnormalities. The results indicated no significant increase in major congenital defects except for a higher prevalence of cleft palate (odds ratio: 4.2) among mothers treated during critical gestational periods . This suggests that while caution is warranted, this compound may pose minimal teratogenic risks overall.
Resistance Patterns
Research has highlighted the emergence of multidrug-resistant strains, particularly among gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These strains exhibit intrinsic resistance to this compound, necessitating ongoing surveillance and development of novel therapeutic strategies .
Q & A
Q. How can researchers optimize ampicillin removal from aqueous solutions using adsorption?
Basic Research Question
Answer: Use Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to model interactions between critical variables: pH (3–9), contact time (10–120 min), adsorbent dose (0.1–1.5 g/L), and initial this compound concentration (10–100 mg/L). Fit experimental data to quadratic models to identify optimal conditions for maximum removal efficiency (e.g., 95% removal at pH 6.5, 80 min, 1 g/L adsorbent dose, and 50 mg/L initial concentration) . Validate models using ANOVA to assess significance (p < 0.05) and lack-of-fit tests.
Q. What statistical approaches resolve contradictions in adsorption efficiency data for this compound?
Advanced Research Question
Answer: Apply polynomial regression models (linear, 2-factor interaction, quadratic) to identify non-linear relationships. Compare adjusted R² values (>0.90) and Akaike Information Criterion (AIC) scores to select the best-fitting model. Use residual analysis to detect outliers and leverage Cook’s distance to evaluate influential data points . For multi-variable studies, employ principal component analysis (PCA) to disentangle confounding factors like competing ions or organic matter .
Q. How to design in vivo experiments comparing this compound and analogs (e.g., amoxicillin) efficacy?
Advanced Research Question
Answer: Use intraperitoneal infection models (e.g., E. coli-infected mice) with matched pharmacokinetic profiles. Measure bacterial load reduction in blood/peritoneal fluid via colony-forming unit (CFU) counts. Control for antibiotic concentration equivalence (e.g., 25 mg/kg subcutaneous doses) and validate serum levels via HPLC. Prioritize metrics like time-to-clearance and survival rates over 72 hours .
Q. What methodological challenges arise in quantifying this compound in complex matrices?
Basic Research Question
Answer: Traditional methods (microbiological agar diffusion, iodine titration) lack specificity due to interference from degradation products or co-administered drugs. Instead, use RP-HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile:phosphate buffer, pH 3.5). Validate via linearity (R² > 0.999), recovery (>95%), and LOQ (0.1 µg/mL) . For rapid screening, develop TLC with blue-LED quantification, correlating band dimensions (ImageJ analysis) to concentrations (25–100 mg/mL) .
Q. How to assess plasmid-mediated this compound resistance transfer in microbial communities?
Advanced Research Question
Answer: Conduct serial culture experiments (41 cycles) with this compound (50 µg/mL) and kanamycin (30 µg/mL) selective pressure. Quantify beta-lactamase plasmid transfer rates via conjugation assays using susceptible E. coli recipients. Normalize transfer frequency to donor cell count (CFU/mL) and confirm plasmid integrity via restriction digest .
Q. What experimental controls ensure reliability in plasmid transformation studies?
Basic Research Question
Answer: Include LB/Amp− (this compound without plasmid) and LB− (no this compound/plasmid) plates to verify antibiotic selection efficacy and rule out contamination. For pGLO plasmid studies, use arabinose induction controls to validate GFP expression. Test this compound stability in agar plates (store ≤2 weeks at 4°C) to prevent false negatives .
Q. How to validate HPLC methods for this compound sodium quantification in formulations?
Advanced Research Question
Answer: Follow ICH Q2(R1) guidelines:
- Specificity: Resolve this compound from degradation products (e.g., this compound diketopiperazine) under stressed conditions (heat, acid/alkali hydrolysis).
- Precision: Achieve %RSD < 2% for intraday/interday replicates.
- Robustness: Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±2%) to assess method stability .
Q. How to interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Advanced Research Question
Answer: In vitro MIC values may not account for pharmacokinetic factors (e.g., protein binding, tissue penetration). Use PK/PD modeling (e.g., %T > MIC) to correlate in vitro data with in vivo outcomes. For murine models, measure peritoneal fluid concentrations post-injection and compare to serum levels to identify distribution disparities .
Q. What pharmacokinetic parameters are critical for neonatal this compound studies?
Advanced Research Question
Answer: Prioritize clearance (CL), volume of distribution (Vd), and half-life (t½) due to immature renal/hepatic function. Use population pharmacokinetics (NONMEM) to account for weight/gestational age variability. Monitor adverse events (e.g., jaundice, diarrhea) via retrospective chart review and compare odds ratios for combination therapies (this compound + gentamicin) .
Q. How to apply response surface methodology (RSM) in antibiotic removal studies?
Basic Research Question
Answer: Define factors (pH, adsorbent dose, contact time) and levels using CCD or BBD. For 3 factors, generate 20–29 experimental runs. Analyze variance (ANOVA) to identify significant terms and optimize via desirability functions. Report 3D surface plots to visualize interactions (e.g., pH vs. dose) and predict maximum removal efficiency .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |
Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID4022602 | |
Record name | Ampicillin | |
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Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ampicillin | |
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Solubility |
SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |
Record name | Ampicillin | |
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Record name | Ampicillin | |
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Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Ampicillin | |
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Impurities |
Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |
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Color/Form |
White, crystalline powder, White crystalline powder or as white, needle-like crystals | |
CAS No. |
69-53-4 | |
Record name | Ampicillin | |
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Record name | Ampicillin | |
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Melting Point |
202 °C, with decomposition, 208 °C | |
Record name | Ampicillin | |
Source | DrugBank | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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